3-[(1H-Pyrrol-1-yl)methyl]aniline
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Overview
Description
“3-[(1H-Pyrrol-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 107484-32-2 . It has a molecular weight of 172.23 . The IUPAC name for this compound is 3-(1H-pyrrol-1-ylmethyl)aniline .
Molecular Structure Analysis
The InChI code for “3-[(1H-Pyrrol-1-yl)methyl]aniline” is 1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Electroluminescence Application
A study by Vezzu et al. (2010) explored the use of various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline, in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes. These complexes, particularly Complex 1, demonstrated notable performance when incorporated into organic light-emitting diode (OLED) devices, showcasing high external quantum efficiency. This implies potential applications of similar aniline derivatives in OLED technology and related electroluminescent applications (Vezzu et al., 2010).
Synthesis of Schiff Bases and Antimicrobial Agents
Research by Charles et al. (2020) and Hublikar et al. (2019) indicates the synthesis of Schiff bases using compounds including N-((1H-pyrrol-2-yl)methylene)aniline. These Schiff bases exhibited significant antimicrobial activity against various bacteria and fungi. This suggests that derivatives of 3-[(1H-Pyrrol-1-yl)methyl]aniline could be utilized in developing new antimicrobial agents and studying their efficacy (Charles et al., 2020); (Hublikar et al., 2019).
Electrochemical Polymerization and Conductivity
Sekiguchi et al. (2003) and Jovanović et al. (2000) discuss the electrochemical polymerization of aniline and its derivatives, including pyrrole, for creating polymer films with enhanced electroconductivity. These studies highlight the potential of using 3-[(1H-Pyrrol-1-yl)methyl]aniline derivatives in the development of conductive polymers, which could have applications in electronic devices and materials science (Sekiguchi et al., 2003); (Jovanović et al., 2000).
Crystal Structure Analysis
The works of Su et al. (2013) and others on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues provide insights into the crystal structure and molecular interactions of these compounds. Understanding these structural aspects can be crucial in the design and synthesis of new materials and compounds with specific properties (Su et al., 2013).
Synthesis of Novel Compounds and Catalysts
The synthesis of new compounds using aniline derivatives, such as the work done by Bayat et al. (2017) and Rotas et al. (2020), shows the versatility of these compounds in creating diverse chemical structures. These synthesized compounds could be pivotal in the development of new catalysts, pharmaceuticals, or materials with unique properties (Bayat et al., 2017); (Rotas et al., 2020).
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The exact mode of action would depend on the specific structure of the compound and the nature of its target .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical processes, depending on their specific structures and targets .
Result of Action
Pyrrole derivatives can have various effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1H-Pyrrol-1-yl)methyl]aniline . These factors could include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.
properties
IUPAC Name |
3-(pyrrol-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLXUVLHUXSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-Pyrrol-1-yl)methyl]aniline |
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